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For researchers, scientists, and drug development professionals navigating the complex world

of computational chemistry, selecting the appropriate software package is a critical decision.

This guide provides an objective comparison of the Molecular Orbital Package (MOPAC) with

other prominent semi-empirical software packages, supported by experimental data and

detailed methodologies.

Semi-empirical quantum mechanical (SQM) methods offer a computationally efficient

alternative to ab initio methods, making them particularly valuable for the study of large

molecular systems, such as those encountered in drug design and materials science.[1][2]

MOPAC, a long-standing and widely used package, has been at the forefront of semi-empirical

model development for over four decades.[3][4] This guide will compare MOPAC's performance

and features against other notable semi-empirical packages and methods.

Overview of MOPAC and Its Core Methods
MOPAC is a robust software package that implements a variety of semi-empirical quantum

chemistry methods based on the Neglect of Diatomic Differential Overlap (NDDO)

approximation.[4] Its primary application lies in gas-phase thermochemistry, but modern

versions have expanded capabilities for solvated molecules, crystalline solids, and proteins.

The most prominent methods within MOPAC are the Parameterized Models (PMx), including

PM6 and PM7, which have been developed to succeed earlier methods like AM1 and PM3. A

key feature of MOPAC is its MOZYME solver, which enables rapid calculations on systems with

thousands of atoms, making it particularly suitable for protein modeling.
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Comparison with Other Semi-Empirical Packages
and Methods
The landscape of semi-empirical quantum chemistry includes a variety of methods and

software packages, each with its own strengths and weaknesses. The following sections

provide a comparative analysis of MOPAC with its main competitors.

NDDO-based Methods: A Shared Foundation
MOPAC's core methods (PMx, AM1, PM3) belong to the NDDO family of semi-empirical

methods. Other software packages like Gaussian, GAMESS, and ORCA also implement these

and other NDDO-based methods such as RM1 and MNDO.

A key distinction between these methods lies in their parameterization. For instance, AM1 was

developed to improve upon MNDO by modifying the core-core repulsion to better describe

hydrogen bonds. PM3, in turn, was parameterized to reproduce a larger set of molecular

properties compared to AM1. RM1 was later developed as a reparameterization of AM1,

showing improved performance for properties like enthalpies of formation and dipole moments.

The following diagram illustrates the developmental relationship between these key NDDO-

based methods.
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Fig. 1: Developmental history of key NDDO-based semi-empirical methods.
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Distinct from the NDDO-based methods, Density Functional Tight Binding (DFTB) is a semi-

empirical approach derived from Density Functional Theory (DFT). Implemented in packages

like DFTB+ and more recently in the xTB software with the GFN-xTB methods, DFTB offers a

different set of approximations and parameterization strategies.

The GFN-xTB methods, particularly GFN2-xTB, have gained popularity due to their broad

parameterization across the periodic table and their good performance for geometries,

frequencies, and noncovalent interactions.

The following diagram outlines the conceptual separation of these methods.
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Fig. 2: Major families of semi-empirical methods and their implementation in common software
packages.

Performance Comparison: Quantitative Data
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The accuracy of semi-empirical methods is highly dependent on the system and property of

interest. Benchmark studies provide valuable insights into their relative performance.

Performance of MOPAC's PM7 and PM6-D3H4 Methods
Within MOPAC, PM7 and PM6-D3H4 are considered the most accurate methods for general

use. The table below summarizes their performance for various properties based on data from

the MOPAC website.

Property PM7 (AUE) PM6-D3H4 (AUE)
Number of Data
Points

Standard Heats of

Formation (kcal/mol)
8.52 10.39 3145

Bond Lengths (Å) 0.084 0.081 2561

Dipole Moments

(Debye)
0.81 0.53 302

Ionization Potential

(eV)
0.55 0.50 380

Polarizabilities (α, Å³) 0.185 0.250 76

Heats of Formation of

Solids (kcal/mol)

All Solids 15.1 91.8 -

Organic Compounds 6.3 11.4 -

AUE: Average

Unsigned Error. Data

sourced from the

official MOPAC

website.

As the data indicates, PM7 generally shows lower errors for heats of formation, especially for

solids, while PM6-D3H4 can be more accurate for geometries and dipole moments.
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Performance in Drug Design Relevant Systems
A benchmark study on systems relevant to computer-aided drug design provides a comparison

of various SQM methods. The study utilized a dataset of protein-ligand complexes (PLA15) to

evaluate the accuracy of interaction energies.

Method
Average Relative Error (%) on PLA15
Dataset

AM1 55.9

PM6 31.5

PM7 -24.1

PM6-D3H4 -9.4

DFTB3-D3H4 -11.1

Data from "Benchmarking of Semiempirical

Quantum-Mechanical Methods on Systems

Relevant to Computer-Aided Drug Design"

These results highlight the importance of corrections for noncovalent interactions, with methods

like PM6-D3H4 and DFTB3-D3H4 outperforming their uncorrected counterparts.

Experimental Protocols and Benchmarking
Methodologies
The quantitative data presented above is derived from rigorous benchmarking studies. A

common workflow for such studies is outlined below.
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Fig. 3: A generalized workflow for benchmarking semi-empirical methods.

Key Benchmark Datasets
Several well-established benchmark datasets are used to evaluate the performance of semi-

empirical methods:

PLF547 and PLA15: These datasets are derived from protein-ligand complexes and are

specifically designed for assessing the performance of methods in drug design applications.

S66 and S22: These datasets contain a collection of noncovalent complexes with accurate

interaction energies, crucial for evaluating a method's ability to describe intermolecular

forces.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1609853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


W4-11, GMTKN30, and CE345: These are extensive datasets used for benchmarking

general ground-state properties, including atomization energies, reaction energies, and

heats of formation.

Computational Protocol Example: Protein-Ligand
Interaction Energy
A typical protocol for calculating protein-ligand interaction energies in a benchmark study

involves:

System Preparation: Starting from a high-resolution crystal structure of a protein-ligand

complex, hydrogen atoms are added and the structure is initially optimized using a molecular

mechanics force field.

Reference Calculation: High-accuracy quantum mechanical calculations, often at the

CCSD(T)/CBS level, are performed on fragments of the protein active site interacting with

the ligand to obtain benchmark interaction energies.

Semi-Empirical Calculations: The geometries of the full protein-ligand complexes are

optimized using the semi-empirical methods being tested.

Interaction Energy Calculation: The interaction energy is calculated as the difference

between the energy of the complex and the sum of the energies of the isolated protein and

ligand.

Error Analysis: The interaction energies calculated with the semi-empirical methods are

compared to the high-level reference data to determine the accuracy of each method.

Conclusion
MOPAC remains a powerful and relevant tool in the computational chemist's arsenal,

particularly for large systems where ab initio methods are computationally prohibitive. Its PM7

and PM6-D3H4 methods offer a good balance of speed and accuracy for a range of

applications.

For general thermochemistry, particularly for solid-state systems, PM7 is often the method of

choice within MOPAC. For applications where noncovalent interactions are dominant, such as
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in drug design, dispersion-corrected methods like PM6-D3H4 or methods from the DFTB/xTB

family often provide superior performance.

The choice of a semi-empirical package and method should ultimately be guided by the

specific research question, the size of the system, and the properties of interest. Researchers

are encouraged to consult recent benchmark studies and consider the strengths and limitations

of each method before embarking on their computational investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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